molecular formula C8H11ClN2 B1650746 2-Tert-butyl-5-chloropyrazine CAS No. 1196155-92-6

2-Tert-butyl-5-chloropyrazine

Cat. No.: B1650746
CAS No.: 1196155-92-6
M. Wt: 170.64
InChI Key: LXMMDWCXWMPCOQ-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Core in Advanced Organic Synthesis and Chemical Research

The pyrazine nucleus is a versatile scaffold in organic synthesis, lending itself to a wide array of chemical modifications. researchgate.nettandfonline.com This adaptability has made pyrazine derivatives the subject of extensive research, leading to their incorporation into a diverse range of applications, from pharmaceuticals to advanced materials. researchgate.nettandfonline.com The presence of the two nitrogen atoms within the aromatic ring influences its electronic properties, making it a unique building block for creating complex molecular architectures. ubbcluj.ro Pyrazine-containing compounds are found in many biologically active molecules and are key components in the development of new therapeutic agents and functional materials. researchgate.netarabjchem.org

Overview of Halogenated Pyrazines as Precursors in Chemical Transformations

Halogenated pyrazines are particularly valuable as precursors in a variety of chemical transformations. rsc.org The presence of a halogen atom, such as chlorine, on the pyrazine ring provides a reactive site for nucleophilic substitution and cross-coupling reactions. rsc.orgthieme-connect.de This reactivity allows for the introduction of a wide range of functional groups, making halogenated pyrazines key intermediates in the synthesis of more complex substituted pyrazines. rsc.orgrsc.org Reactions such as the Suzuki, Stille, and Sonogashira couplings are commonly employed to modify halogenated pyrazines, demonstrating their versatility in constructing new carbon-carbon and carbon-heteroatom bonds. rsc.org

Importance of Alkyl and Halogen Substituents in Directing Reactivity and Structure

Simultaneously, a halogen substituent, like chlorine, acts as a good leaving group in nucleophilic substitution reactions and provides a handle for various palladium-catalyzed cross-coupling reactions. thieme-connect.de The interplay between the electron-donating or -withdrawing nature of these substituents and their steric demands allows for precise control over the synthesis of highly functionalized pyrazine derivatives. ubbcluj.ro

Research Scope and Academic Context for 2-Tert-butyl-5-chloropyrazine

Within the broad landscape of pyrazine chemistry, this compound stands as a compound of significant interest. Its structure combines the steric influence of a tert-butyl group with the reactivity of a chlorine atom, making it a valuable intermediate in the synthesis of targeted molecules. Research involving this compound often focuses on its use as a building block in medicinal chemistry and materials science. For example, it has been utilized in the synthesis of amides with potential biological activities. mdpi.comsemanticscholar.org The specific arrangement of the tert-butyl and chloro substituents on the pyrazine ring makes it a subject of academic inquiry into structure-activity relationships and the development of novel synthetic methodologies.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are detailed in the table below, providing a snapshot of its key physical and chemical properties.

PropertyValue
Molecular Formula C₈H₁₁ClN₂
Molecular Weight 170.64 g/mol chemscene.com
CAS Number 1196155-92-6 chemscene.com
Appearance Not specified, likely a solid or liquid
SMILES CC(C)(C)C1=CN=C(Cl)C=N1 chemscene.com
LogP 2.4275 chemscene.com
Topological Polar Surface Area (TPSA) 25.78 Ų chemscene.com
Number of Hydrogen Bond Acceptors 2 chemscene.com
Number of Hydrogen Bond Donors 0 chemscene.com
Number of Rotatable Bonds 0 chemscene.com

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature, but it can be inferred from general knowledge of pyrazine chemistry. A plausible route could involve the chlorination of 2-tert-butylpyrazine. Direct chlorination of alkylpyrazines is a known method for producing chloropyrazines. thieme-connect.de

The reactivity of this compound is primarily dictated by the chloro substituent. This chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for its replacement by a variety of nucleophiles. Furthermore, it serves as an active site for palladium-catalyzed cross-coupling reactions, enabling the formation of new bonds with other organic fragments. This reactivity is central to its utility as a synthetic intermediate. For instance, it can be reacted with amines to form substituted aminopyrazines. mdpi.comsemanticscholar.org

Applications in Research

The unique structural features of this compound make it a valuable tool in various areas of chemical research.

One notable application is in the synthesis of pyrazinamide (B1679903) analogues. Pyrazinamide is a crucial first-line drug for the treatment of tuberculosis. Researchers have synthesized derivatives of this compound, such as N-substituted amides, to explore new potential antimycobacterial agents. mdpi.comsemanticscholar.org The tert-butyl group in these derivatives can influence their lipophilicity and interaction with biological targets. mdpi.com

Beyond medicinal chemistry, the reactivity of the C-Cl bond allows for its use in the construction of more complex heterocyclic systems and as a building block in the development of novel organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-8(2,3)6-4-11-7(9)5-10-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMMDWCXWMPCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282073
Record name 2-Chloro-5-(1,1-dimethylethyl)pyrazine
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Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196155-92-6
Record name 2-Chloro-5-(1,1-dimethylethyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196155-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(1,1-dimethylethyl)pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Tert Butyl 5 Chloropyrazine and Analogous Structures

Strategies for Pyrazine (B50134) Ring Construction with Integrated Substituents

The foundational step in the synthesis of many pyrazine derivatives is the construction of the heterocyclic ring itself. Various strategies allow for the incorporation of substituents during this ring-forming process.

Condensation Reactions Involving Diamines and α-Dicarbonyl Compounds

A classical and widely employed method for pyrazine synthesis is the condensation of a 1,2-diamine with an α-dicarbonyl compound. This approach offers a straightforward route to symmetrically and unsymmetrically substituted pyrazines. The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine.

One notable example is the Gutknecht pyrazine synthesis, first reported in 1879, which involves the self-condensation of α-amino ketones. drugfuture.comwikipedia.org These α-amino ketones can be generated in situ from the reduction of α-oximino ketones. The resulting dihydropyrazines are then oxidized to pyrazines using reagents such as mercury(I) oxide, copper(II) sulfate, or even atmospheric oxygen. drugfuture.com While this method is historically significant, its application to the synthesis of specifically substituted pyrazines like 2-tert-butyl-5-chloropyrazine would depend on the availability of the corresponding α-amino ketone precursor.

Reactant 1Reactant 2Key TransformationProduct TypeReference
α-Amino ketoneα-Amino ketoneSelf-condensation and oxidationSubstituted pyrazine drugfuture.comwikipedia.org
1,2-Diamineα-Dicarbonyl compoundCondensation and oxidationSubstituted pyrazineGeneral Method

Dehydrogenative Coupling Routes to Pyrazine Derivatives

Modern synthetic methods have introduced dehydrogenative coupling as an atom-economical approach to pyrazine synthesis. This strategy often involves the coupling of amino alcohols, catalyzed by transition metals. For instance, the double dehydrogenative coupling of amino alcohols with primary alcohols, facilitated by a Manganese(I)-PNP catalyst, allows for the simultaneous formation of C-C and C-N bonds, leading to substituted pyrroles and pyrazines. Current time information in Frankfurt, DE.rsc.org This method is advantageous as it often generates benign byproducts like water and hydrogen gas. The synthesis of symmetrically 2,5-disubstituted pyrazines can be achieved through the self-coupling of β-amino alcohols.

Reactant(s)CatalystKey TransformationProduct TypeReference
Amino alcohols and primary alcoholsMn(I)-PNP complexDouble dehydrogenative couplingSubstituted pyrazines Current time information in Frankfurt, DE.rsc.org
β-Amino alcoholsTransition metal catalystDehydrogenative self-coupling2,5-Disubstituted pyrazinesGeneral Method

One-Pot Synthetic Approaches to Pyrazine Derivatives

One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. Such approaches have been developed for the synthesis of various substituted pyrazines. For example, a one-pot reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides and diaminomaleonitrile (B72808) can yield 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. mdpi.com While this specific example leads to a different substitution pattern, the principle of combining multiple reaction steps in a single vessel is a powerful strategy that can be adapted for the synthesis of other pyrazine derivatives.

ReactantsKey FeaturesProduct TypeReference
Alkyl isocyanides, Aryl/Alkyl carbonyl chlorides, DiaminomaleonitrileMulti-component reaction, single vesselSubstituted pyrazine-2,3-dicarbonitriles mdpi.com

Introduction of Chlorine Atom onto Pyrazine Skeletons

Once the pyrazine ring, potentially bearing the tert-butyl group, is formed, the next critical step is the introduction of the chlorine atom at the desired position. This can be achieved through direct halogenation or by converting other functional groups into a chloro substituent.

Direct Halogenation Techniques for Pyrazines

The direct chlorination of alkylpyrazines can be a challenging yet direct route to chloro-substituted pyrazines. The reactivity of the pyrazine ring and the directing effects of existing substituents play a crucial role in the regioselectivity of the halogenation. Reagents such as N-chlorosuccinimide (NCS) are commonly used for the chlorination of aromatic and heterocyclic compounds. organic-chemistry.orgrsc.orgresearchgate.net The reaction of 2,5-dimethylpyrazine (B89654) with chlorine gas, for instance, has been shown to yield 2-chloro-3,6-dimethylpyrazine. For a substrate like 2-tert-butylpyrazine, direct chlorination would likely lead to a mixture of isomers, with the position of chlorination influenced by the steric and electronic properties of the tert-butyl group.

SubstrateReagentKey TransformationProduct(s)Reference
2,5-DimethylpyrazineChlorine (Cl₂)Electrophilic aromatic substitution2-Chloro-3,6-dimethylpyrazine
Deactivated aromaticsN-Halosuccinimides in trifluoromethanesulfonic acid or BF₃-H₂OElectrophilic halogenationHalogenated aromatics organic-chemistry.org
HydrocarbonsN-chlorosuccinimide (NCS) with N-hydroxyphthalimide (NHPI) and 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ)C-H bond chlorinationChlorinated hydrocarbons rsc.org

Transformation of Hydroxy- or Amino-Pyrazines to Chloro-Pyrazines

An alternative and often more controlled method for introducing a chlorine atom involves the conversion of a pre-existing functional group, such as a hydroxyl or an amino group, at the desired position.

From Hydroxypyrazines: Hydroxypyrazines can be converted to their corresponding chloropyrazines using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a common strategy in heterocyclic chemistry to introduce a halogen atom that can serve as a handle for further functionalization. The synthesis of the precursor, 2-tert-butyl-5-hydroxypyrazine, would be the initial step, which could potentially be achieved through the condensation of an appropriate α-dicarbonyl compound with an amino acid amide.

From Aminopyrazines via Sandmeyer Reaction: The Sandmeyer reaction provides a reliable method for the conversion of an amino group on an aromatic ring to a halogen. organic-chemistry.orgmasterorganicchemistry.com This two-step process involves the diazotization of the amino group, typically with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or an organic nitrite like tert-butyl nitrite (tBuONO), to form a diazonium salt. pku.edu.cntcichemicals.com The diazonium salt is then treated with a copper(I) chloride solution to yield the desired chloropyrazine. This method offers good control over the position of chlorination, provided the corresponding aminopyrazine is accessible. The synthesis of 2-tert-butyl-5-aminopyrazine would be the prerequisite for this route.

PrecursorReagentsReaction TypeProductReference
Aromatic Amine1. NaNO₂/HCl or tBuONO 2. CuClDiazotization followed by Sandmeyer reactionAromatic Chloride organic-chemistry.orgmasterorganicchemistry.compku.edu.cntcichemicals.com
2-Amino-1,3-thiazoleCuBr₂, t-butyl nitriteSandmeyer-type bromination2-Bromo-1,3-thiazole nih.gov

Incorporation of the tert-Butyl Group in Pyrazine Synthesis

The introduction of a bulky tert-butyl group onto the pyrazine core presents unique synthetic challenges due to steric hindrance. Methodologies are broadly categorized into those that build the pyrazine ring from a tert-butyl-containing precursor and those that attach the group at a later stage to a pre-formed pyrazine ring.

One of the most direct methods for synthesizing pyrazines with sterically demanding substituents involves the condensation of a 1,2-dicarbonyl compound, which already contains the desired alkyl group, with a 1,2-diamine. This approach ensures the precise placement of the substituent on the final pyrazine ring.

For instance, the synthesis of a tetra-2,3-(5-tert-butyl-pyrazino) porphyrazine cobalt complex utilizes 3,3-dimethyl-2-butanone as a key starting material. researchgate.net This ketone, which contains a tert-butyl group, is first oxidized to the corresponding 1,2-diketone (1,1-dimethyl-2,3-butanedione). This diketone is then condensed with 2,3-diaminomaleonitrile to form the 5-tert-butyl-2,3-dicyanopyrazine precursor, which is subsequently used to construct the final porphyrazine macrocycle. researchgate.net This method highlights a classic and effective strategy where the hindered group is incorporated from the outset.

Table 1: Example of Precursor-Based Synthesis

Precursor with Hindered Group Reagent Intermediate Product Final Product Class
3,3-Dimethyl-2-butanone Selenium Dioxide 1,1-Dimethyl-2,3-butanedione Diketone

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for introducing functional groups onto complex molecules at a late step in the synthesis. This avoids the need to carry the functional group through a lengthy synthetic sequence. For pyrazines, which are electron-deficient heterocycles, radical-based methods are particularly effective for introducing alkyl groups like tert-butyl.

One prominent approach involves the use of metal sulfinate reagents. These reagents serve as sources of alkyl radicals under oxidative conditions. nih.gov The generated tert-butyl radical can then add to the protonated pyrazine ring in a Minisci-type reaction. This method has a broad substrate scope and is tolerant of various functional groups. nih.gov

Another advanced LSF technique utilizes photoredox catalysis. For example, the Molander group demonstrated the use of alkyltrifluoroborate salts as precursors for carbon-centered radicals. nih.gov In this system, an excited-state photoredox catalyst initiates the formation of a tert-butyl radical from the corresponding trifluoroborate salt, which then engages with the azine substrate. This methodology was successfully used to add a tert-butyl group to the complex molecule quinine, demonstrating its potential for LSF on intricate molecular scaffolds. nih.gov

Table 2: Comparison of Late-Stage Alkylation Methods

Method Radical Precursor Conditions Key Features
Metal Sulfinate Chemistry Metal tert-butylsulfinate Oxidative conditions Broad substrate scope, based on Langlois' reagent nih.gov

Green Chemistry Principles in Pyrazine Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In pyrazine synthesis, this translates to the use of efficient catalysts, safer solvents, and energy-efficient reaction conditions to minimize waste and environmental impact. tandfonline.comtandfonline.combenthamdirect.comrasayanjournal.co.in

Catalysis is a cornerstone of green chemistry, offering pathways to desired products with high efficiency and reduced waste. Various catalytic systems have been developed for pyrazine synthesis.

Base-Metal Catalysis : Pincer complexes of earth-abundant and low-toxicity metals like manganese have been employed as catalysts for the acceptorless dehydrogenative coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines. acs.orgnih.gov These reactions are highly atom-economical, producing only hydrogen gas and water as byproducts. acs.orgnih.gov

Biocatalysis : Enzymes offer a highly selective and environmentally friendly route to pyrazines. Transaminases have been used to catalyze the amination of α-diketones to generate α-amino ketones in situ. nih.gov These intermediates then undergo oxidative dimerization to yield the corresponding pyrazines under mild, aqueous conditions. nih.gov

Electrocatalysis : An electrochemical dehydrogenative [4 + 2] annulation between ketones and diamines has been developed, providing access to a wide range of substituted pyrazines. rsc.org This method avoids the need for external chemical oxidants or transition-metal catalysts, aligning with green chemistry principles. rsc.org

Traditional Catalysts : Other established methods include the dehydrogenation of piperazines using palladium catalysts and the condensation of diamines with epoxides or diols using catalysts like copper-chromium. tandfonline.comtandfonline.com While effective, these sometimes require harsher conditions or involve less desirable metals compared to newer green methods.

Reducing or eliminating the use of hazardous organic solvents is a key goal of green chemistry.

Deep Eutectic Solvents (DESs) : DESs are a class of green solvents with properties similar to ionic liquids but are often cheaper, less toxic, and biodegradable. acs.orgresearchgate.net Choline chloride-based DESs have been successfully used as both the solvent and catalyst for the synthesis of pyrazine derivatives from the self-condensation of D-glucosamine. acs.orgresearchgate.net

Aqueous and Solvent-Free Conditions : A highly efficient, one-pot synthesis of pyrazines has been reported through the condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature. tandfonline.com Furthermore, performing reactions under neat (solvent-free) conditions represents an ideal green approach, and this has been successfully applied to the synthesis of pyrazines from ethylenediamine (B42938) and 1,2-diketones or their analogs. benthamdirect.com

Microwave Irradiation : Microwave-assisted synthesis can significantly accelerate reaction rates, leading to higher yields in shorter times and often under solvent-free conditions. rsc.org This technique has been applied to synthesize poly(hydroxyalkyl)pyrazines from monosaccharides and ammonium (B1175870) formate (B1220265) in reactive eutectic media, demonstrating improved energy efficiency and atom economy. rsc.org

Flow Chemistry Approaches for Pyrazine Synthesis

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology that offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. galchimia.commdpi.com This technology is particularly well-suited for reactions that are exothermic, involve hazardous intermediates, or require precise control over reaction parameters.

While the literature specifically detailing the flow synthesis of this compound is limited, the principles have been widely applied to other N-heterocycles, such as pyrazoles, demonstrating the potential of this approach. galchimia.commdpi.comrsc.org A continuous-flow system allows for the sequential execution of multiple reaction steps. For example, an acetophenone (B1666503) can be condensed with an amine source in a heated coil, and the resulting intermediate can be immediately mixed with a second reagent in a microfluidic chip to form the final heterocyclic product. galchimia.com

Recently, the green synthesis of pyrazinamide (B1679903), a key antitubercular drug, was achieved in a continuous-flow system. acs.org This process utilized an immobilized enzyme catalyst (Lipozyme® TL IM) for the amidation of pyrazine esters, showcasing the synergy between flow chemistry and biocatalysis. acs.org Such a setup allows for efficient catalyst recycling and straightforward product purification, further enhancing the sustainability of the process. The application of similar tandem or catalyzed flow methodologies holds considerable promise for the efficient, safe, and scalable production of this compound and its analogs.

Chemical Reactivity and Advanced Functionalization of 2 Tert Butyl 5 Chloropyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions of Chloropyrazines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated heteroaromatic systems. nih.gov In contrast to electrophilic aromatic substitution, the SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring. The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. The reaction typically proceeds through a two-step addition-elimination sequence, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

The regioselectivity of SNAr reactions on substituted pyrazines is governed by the electronic properties of the substituents on the ring. wuxiapptec.com For unsymmetrically substituted dichloropyrazines, the position of nucleophilic attack is highly dependent on whether the substituent is electron-donating (EDG) or electron-withdrawing (EWG). Studies on 2-substituted-3,5-dichloropyrazines have shown that an EWG at the 2-position directs the incoming nucleophile preferentially to the 5-position. researchgate.netacs.orgresearchgate.net Conversely, an EDG at the 2-position promotes substitution at the 3-position. researchgate.netacs.orgresearchgate.net

In the case of 2-tert-butyl-5-chloropyrazine, the tert-butyl group is a moderate electron-donating group. Based on established principles, this EDG at the C-2 position would be expected to direct nucleophilic attack away from its adjacent positions. The chlorine atom at C-5 is activated towards substitution by the two ring nitrogens. Chemo-selectivity in halogen displacement refers to the preferential reaction of one halogen over another in a poly-halogenated system. While this compound has only one halogen, in related dihalopyrazine systems, the relative reactivity of different halogens (e.g., F > Cl > Br > I) is a key factor in selective functionalization. masterorganicchemistry.comresearchgate.net

The generally accepted mechanism for SNAr reactions on chloropyrazines is a two-stage process. nih.gov

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. masterorganicchemistry.com The electron-withdrawing character of the two nitrogen atoms in the pyrazine ring helps to stabilize this negatively charged intermediate. nih.gov

Elimination: The aromaticity is restored by the departure of the chloride leaving group. youtube.com

The formation of the Meisenheimer complex is typically the rate-determining step of the reaction. masterorganicchemistry.com While this two-step pathway is widely accepted, computational and mechanistic studies have suggested that some SNAr reactions may proceed through a concerted mechanism (cSNAr), where bond formation and bond breaking occur simultaneously without the formation of a stable intermediate. nih.govresearchgate.net Factors such as the nature of the solvent, nucleophile, and substituents on the ring can influence the operative pathway. nih.gov For instance, studies on other heterocyclic systems have indicated that intramolecular hydrogen bonding can stabilize the transition state, favoring a specific regiochemical outcome. researchgate.net

The tert-butyl group at the C-2 position exerts two primary influences on the SNAr reactivity of the molecule: electronic and steric.

Electronic Effect: As an alkyl group, the tert-butyl substituent is electron-donating. This property increases the electron density of the pyrazine ring, which generally deactivates it towards attack by nucleophiles. This effect is counteracted by the inherent electron-deficient nature of the pyrazine ring itself. nih.gov

Chloropyrazines are known to react with a wide range of nucleophiles. The reaction of 2-chloropyrazine (B57796) with amines, such as morpholine, has been demonstrated to proceed under SNAr conditions to yield the corresponding aminopyrazine. nih.gov These reactions can often be performed in environmentally benign solvents like water. nih.gov Similarly, alkoxides are effective nucleophiles for displacing the chloro group.

The nature of the nucleophile can sometimes influence the regioselectivity in di-substituted systems. For example, in a related 2-MeSO₂-4-chloropyrimidine system, it was observed that reactions with alkoxides occurred selectively at the C-2 position, whereas reactions with amines were selective for the C-4 position. wuxiapptec.com This highlights the subtle interplay between the nucleophile and the substrate in determining the reaction outcome. For this compound, reactions with various primary and secondary amines, as well as alkoxides, are expected to yield the corresponding 5-substituted-2-tert-butylpyrazines.

Table 1: Examples of SNAr Reactions with Chloro-N-Heterocycles
HeterocycleNucleophileConditionsProductYield (%)Reference
2-ChloropyrazineMorpholineWater, K₂CO₃, 100 °C, 17h2-Morpholinopyrazine94 nih.gov
4-ChloroquinazolinePyrrolidineWater, KF, 100 °C, 17h4-Pyrrolidinylquinazoline99 nih.gov
8-Chloro- wuxiapptec.comresearchgate.netwuxiapptec.comtriazolo-[4,3-a]pyrazine2-TrifluoromethylanilinePEG 400, 120 °C, 5 minN-(2-(Trifluoromethyl)phenyl)- wuxiapptec.comresearchgate.netwuxiapptec.comtriazolo[4,3-a]pyrazin-8-amine75 nih.gov
2-ChloropyrimidineMorpholineWater, KF, 100 °C, 17h2-Morpholinopyrimidine88 nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions at the Chloro-Position

While SNAr reactions are effective, transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-heteroatom bond formation, offering broad functional group tolerance and high efficiency. mdpi-res.com Aryl chlorides, including chloropyrazines, were historically considered challenging substrates for these reactions due to the strength of the C-Cl bond. icmpp.ro However, the development of advanced catalyst systems, particularly those using electron-rich ligands, has enabled the effective use of chloroarenes in a variety of coupling reactions. icmpp.ro

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and aryl-heteroaryl linkages. acs.orgmychemblog.com It involves the palladium-catalyzed cross-coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide. mychemblog.com

The reaction has been successfully applied to chloropyrazines for the synthesis of aryl-substituted pyrazines. rsc.org For instance, 2-chloropyrazine can be coupled with various arylboronic acids using palladium catalysts to form 2-arylpyrazines. semanticscholar.org The typical catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrazine. mychemblog.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. mychemblog.com

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the C-C bond of the product and regenerating the Pd(0) catalyst. icmpp.ro

The synthesis of 2-(4-tert-butylphenyl)-5-bromo-3,6-dimethylpyrazine has been achieved via a Suzuki coupling, demonstrating the compatibility of the tert-butyl group with these reaction conditions. rsc.org Given these precedents, this compound is a viable substrate for Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl or vinyl substituents at the C-5 position.

Table 2: Examples of Suzuki-Miyaura Coupling with Chloro- and Bromo-Pyrazines
SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
2,5-Dibromo-3,6-dimethylpyrazine4-tert-Butylbenzeneboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O39 rsc.org
2-ChloropyrazinePhenylboronic acidPd(OAc)₂ / ONO pincer ligandK₂CO₃DMFHigh (not specified) semanticscholar.org
Bromochloropyrazine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH72 (mono-arylation) rsc.org
2-Iodopyrazine2-Amino-5-pyrimidylboronic acidPd₂(dba)₃K₃PO₄DME72 rsc.org

Heck Reactions and Olefin Functionalization

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. wikipedia.org In the context of pyrazine chemistry, the electron-deficient nature of the ring system makes chloropyrazines suitable substrates for such transformations. The reaction typically involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the substituted alkene product. organic-chemistry.org

For this compound, the Heck reaction would occur at the C5 position, replacing the chlorine atom. This transformation allows for the introduction of a variety of vinyl groups onto the pyrazine core. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. organic-chemistry.org While specific studies on this compound are not extensively detailed in the literature, related palladium-catalyzed cross-coupling reactions of chloropyrazines with various aromatic heterocycles have been successfully demonstrated, indicating the viability of this approach. clockss.orgcrossref.org The reaction of this compound with an alkene, such as styrene (B11656) or butyl acrylate, would be expected to yield the corresponding 2-tert-butyl-5-vinylpyrazine derivative. The steric bulk of the tert-butyl group at the C2 position is not expected to significantly hinder the reaction at the remote C5 position.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The pyrazine ring is well-suited for this transformation, and chloropyrazines have proven to be excellent substrates. rsc.org

Studies have shown that various chloropyrazines undergo Sonogashira coupling with terminal alkynes like phenylacetylene (B144264) and 1-hexyne (B1330390) in good yields. jst.go.jp For instance, the reaction of a generic chloropyrazine with phenylacetylene, using a [Pd(allyl)Cl]₂/PPh₃ catalyst system, can result in a quantitative conversion to the corresponding phenylalkynylpyrazine. rsc.org Applying this methodology to this compound allows for the synthesis of various 2-tert-butyl-5-alkynylpyrazines, which are versatile intermediates for further synthetic elaborations. The reaction tolerates a wide range of functional groups on the alkyne partner. researchgate.net

Alkyne PartnerCatalyst SystemProductAnticipated Yield Range
PhenylacetylenePd(PPh₃)₂Cl₂ / CuI2-Tert-butyl-5-(phenylethynyl)pyrazineGood to Excellent
1-HexynePd(PPh₃)₄ / CuI2-Tert-butyl-5-(hex-1-yn-1-yl)pyrazineGood
Propargyl alcoholPd(PPh₃)₂Cl₂ / CuI3-(5-Tert-butylpyrazin-2-yl)prop-2-yn-1-olGood
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuI2-Tert-butyl-5-((trimethylsilyl)ethynyl)pyrazineGood to Excellent

Stille Coupling and Other Palladium-Catalyzed Transformations

The Stille coupling reaction, which forms a C-C bond between an organotin compound and an organic halide, is another versatile palladium-catalyzed transformation applicable to pyrazine chemistry. wikipedia.orgorganic-chemistry.org The reaction is valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. libretexts.org While the toxicity of tin compounds is a drawback, the methodology remains important in complex molecule synthesis. organic-chemistry.org

In pyrazine chemistry, Stille cross-coupling has been successfully employed. For example, a stannylated pyrazine has been coupled with 4-methoxybenzoyl chloride to afford the corresponding ketone. rsc.org For this compound, the Stille reaction would involve coupling with an organostannane reagent (R-SnBu₃) to introduce a variety of organic moieties (R) at the C5 position. This could include alkyl, vinyl, aryl, or heteroaryl groups, depending on the organotin reagent used.

Other palladium-catalyzed transformations, such as the Suzuki-Miyaura coupling (using boronic acids) and Buchwald-Hartwig amination, are also highly relevant. Chloropyrazines have been shown to be effective substrates in Suzuki couplings, reacting with arylboronic acids to form biaryl compounds. rsc.org Similarly, Buchwald-Hartwig amination allows for the direct formation of C-N bonds, coupling chloropyrazines with amines to produce aminopyrazines, often with very low catalyst loadings. rsc.org

Emerging Cross-Coupling Methodologies for Electron-Deficient Heterocycles

While palladium catalysis dominates cross-coupling chemistry, emerging methodologies using other transition metals or novel activation strategies are expanding the synthetic toolkit for functionalizing electron-deficient heterocycles like pyrazines. These methods often provide alternative reactivity, improved cost-effectiveness, or enhanced functional group tolerance.

One notable example is the iron-catalyzed C-H functionalization of electron-deficient heteroarenes with organoboron reagents. This approach addresses challenges associated with traditional cross-coupling of electron-poor systems. This robust methodology was successfully applied to the C-H functionalization of pyrazines in the total synthesis of the natural product botryllazine A. nih.gov Such methods bypass the need for pre-halogenated substrates, allowing for direct coupling at C-H bonds, which is a significant step forward in terms of atom economy and synthetic efficiency. For a substrate like this compound, these emerging techniques could potentially enable functionalization at one of the C-H positions (C3 or C6) without affecting the C-Cl bond, offering a complementary strategy to traditional cross-coupling.

Directed Organometallic Functionalization Strategies

Directed organometallic functionalization provides a powerful alternative to transition metal-catalyzed cross-coupling for the regioselective introduction of substituents onto the pyrazine ring. This approach involves the deprotonation of a C-H bond using a strong organometallic base to form a nucleophilic intermediate, which is then trapped with an electrophile. The regioselectivity of the deprotonation is controlled by the electronic properties of the ring and the directing effects of existing substituents.

Regioselective Metalation Using Organolithium or Organomagnesium Reagents (e.g., TMPMgCl·LiCl)

The direct metalation of the electron-deficient pyrazine ring requires carefully chosen reagents to achieve high regioselectivity and avoid side reactions. Highly hindered amide bases, such as 2,2,6,6-tetramethylpiperidide (TMP) bases, are particularly effective. The Knochel-Hauser base, TMPMgCl·LiCl, has proven to be an excellent reagent for the efficient directed metalation of electron-poor heteroarenes, including pyrazines, under mild conditions. harvard.edunih.gov

Knochel and coworkers demonstrated a sequential regio- and chemoselective metalation of a chloropyrazine substrate using TMPMgCl·LiCl. nih.gov For this compound, the most acidic proton is at the C6 position, adjacent to the electron-withdrawing nitrogen and ortho to the chloro group. The tert-butyl group at C2 would sterically hinder metalation at C3. Therefore, treatment with TMPMgCl·LiCl is expected to regioselectively deprotonate the C6 position, generating a stable pyrazinylmagnesium chloride intermediate. This magnesiation can be performed at convenient temperatures (e.g., 25 °C), showcasing the high reactivity and functional group tolerance of the base. nih.gov

Trapping with Electrophiles for C-C and C-X Bond Formation

Once the organomagnesium intermediate of this compound is formed, it can be reacted with a wide variety of electrophiles to introduce new C-C and C-X bonds at the C6 position. nih.gov This two-step sequence of directed metalation followed by electrophilic quench provides a powerful route to polysubstituted pyrazines.

The pyrazinylmagnesium species can be trapped directly or, for certain reactions like palladium-catalyzed cross-couplings, transmetalated to a more reactive organozinc species using ZnCl₂. nih.gov This strategy expands the range of accessible transformations. The table below illustrates the versatility of this approach with representative electrophiles and the expected functionalized products.

ElectrophileType of Bond FormedProduct
Iodine (I₂)C-I2-Tert-butyl-5-chloro-6-iodopyrazine
Benzaldehyde (PhCHO)C-C(5-Tert-butyl-3-chloropyrazin-2-yl)(phenyl)methanol
Allyl BromideC-C2-Allyl-3-tert-butyl-6-chloropyrazine
Benzoyl Chloride (PhCOCl)C-C(5-Tert-butyl-3-chloropyrazin-2-yl)(phenyl)methanone
Aryl Iodide (e.g., 4-Iodoanisole) + Pd catalyst*C-C2-Tert-butyl-5-chloro-6-(4-methoxyphenyl)pyrazine
Tosyl Cyanide (TsCN)C-C5-Tert-butyl-3-chloropyrazine-2-carbonitrile

*Requires transmetalation with ZnCl₂ prior to Negishi cross-coupling.

C-H Functionalization of the Pyrazine Ring

The direct functionalization of carbon-hydrogen (C-H) bonds on the pyrazine ring of this compound represents a powerful strategy for the synthesis of more complex derivatives, avoiding the need for pre-functionalized starting materials. While specific studies on this compound are not extensively documented, the reactivity of the pyrazine core in related systems provides a strong basis for predicting its behavior in C-H functionalization reactions. The electron-deficient nature of the pyrazine ring, exacerbated by the presence of the chloro substituent, makes it a suitable candidate for various C-H activation methodologies.

Transition-metal-catalyzed reactions are at the forefront of C-H functionalization. Methodologies involving palladium, rhodium, and ruthenium have been successfully applied to a range of heterocyclic compounds, including pyrazines. For a molecule like this compound, direct arylation at the C-3 or C-6 positions would be a plausible transformation. This is typically achieved using a palladium catalyst in the presence of an aryl halide or its equivalent. The regioselectivity of such reactions would be influenced by both the steric hindrance of the tert-butyl group and the electronic effects of the substituents.

Radical-mediated C-H functionalization, such as the Minisci reaction, is another viable approach for introducing alkyl or acyl groups onto the electron-deficient pyrazine nucleus. torvergata.it Under acidic conditions, the pyrazine nitrogen is protonated, further enhancing its electrophilicity and making it susceptible to attack by nucleophilic carbon-centered radicals. The reaction of this compound with a source of alkyl radicals, for instance, generated from carboxylic acids via oxidative decarboxylation, would be expected to yield the corresponding alkylated pyrazine. The regioselectivity of the Minisci reaction on substituted pyrazines can sometimes lead to a mixture of isomers.

Photoredox catalysis has also emerged as a mild and efficient tool for the C-H functionalization of heteroaromatics. researchgate.netchemrxiv.org These reactions often proceed via radical intermediates under visible light irradiation, allowing for the introduction of a wide array of functional groups with high functional group tolerance. The application of photoredox catalysis to this compound could enable, for example, the introduction of perfluoroalkyl groups or the formation of C-C bonds with various coupling partners.

A summary of potential C-H functionalization reactions applicable to the pyrazine ring, based on analogous systems, is presented below.

Table 1: Potential C-H Functionalization Reactions of the Pyrazine Ring

Reaction Type Catalyst/Reagents Potential Product
Direct Arylation Pd(OAc)₂, PPh₃, Base, Ar-X 3-Aryl-2-tert-butyl-5-chloropyrazine
Minisci Alkylation AgNO₃, (NH₄)₂S₂O₈, R-COOH 3-Alkyl-2-tert-butyl-5-chloropyrazine

Dearomative Reactions and Hydrogenation Studies of Pyrazine Scaffolds

Dearomatization and hydrogenation reactions of pyrazine scaffolds are crucial transformations that provide access to valuable saturated and partially saturated heterocyclic structures, such as piperazines and dihydropyrazines. These saturated analogues are of significant interest in medicinal chemistry.

Dearomative Reactions:

Enantioselective dearomatization of pyrazines has also been reported, providing chiral piperazine (B1678402) precursors. nih.govacs.org These reactions often involve the activation of the pyrazine ring followed by a nucleophilic attack. Such strategies could potentially be adapted for this compound to generate chiral building blocks.

Hydrogenation Studies:

Catalytic hydrogenation is a more direct approach to obtaining fully saturated piperazine derivatives from pyrazines. This transformation typically requires a transition metal catalyst, such as platinum, palladium, or rhodium, under a hydrogen atmosphere. The hydrogenation of substituted pyrazines can sometimes be challenging due to the stability of the aromatic ring and potential catalyst poisoning by the nitrogen atoms.

The hydrogenation of 2,5-dialkylpyrazines has been shown to yield mixtures of cis and trans piperazine isomers, with the trans isomer often being the major product. clockss.org For this compound, catalytic hydrogenation would be expected to reduce the pyrazine ring to a piperazine and likely involve the hydrogenolysis of the C-Cl bond. The choice of catalyst and reaction conditions would be critical to control the stereoselectivity of the hydrogenation and the fate of the chloro substituent. For instance, rhodium-based catalysts have been effectively used for the asymmetric hydrogenation of tetrahydropyrazines, which are intermediates in the synthesis of certain pharmaceuticals. princeton.edu

Table 2: Potential Dearomatization and Hydrogenation Products

Reaction Type Catalyst/Reagents Potential Product
Birch Reduction Na, NH₃ (l), EtOH 2-tert-Butyl-5-chloro-1,4-dihydropyrazine
Catalytic Hydrogenation PtO₂, H₂ 2-tert-Butylpiperazine

Derivatization at the tert-Butyl Group (e.g., selective oxidation, C-H activation adjacent to the tert-butyl)

The tert-butyl group, while often considered chemically inert, can undergo functionalization under specific conditions, offering a pathway to novel derivatives of this compound. The primary C-H bonds of the tert-butyl group are strong and sterically hindered, making their activation a significant challenge. However, recent advances in catalysis have provided methods for the selective oxidation and C-H activation of such unactivated C(sp³)-H bonds. torvergata.itchemrxiv.orgudg.edunih.govresearchgate.net

Selective Oxidation:

The oxidation of a tert-butyl group attached to an aromatic ring to a carboxylic acid is a difficult transformation. google.com However, selective hydroxylation of the primary C-H bonds of a tert-butyl group to form a primary alcohol has been achieved using manganese catalysts. torvergata.itchemrxiv.orgudg.edunih.govresearchgate.net This non-directed catalytic hydroxylation operates effectively on sterically congested primary C-H bonds. Applying such a methodology to this compound could potentially yield 2-(1-hydroxy-2,2-dimethylpropyl)-5-chloropyrazine. This transformation would introduce a valuable hydroxyl handle for further synthetic modifications. The oxidation of alkyl side chains on aromatic rings is a well-known process, but it typically requires a benzylic hydrogen, which the tert-butyl group lacks, making it resistant to standard oxidizing agents like KMnO₄. libretexts.orgunizin.orgopenstax.org

C-H Activation Adjacent to the tert-Butyl Group:

The direct C-H activation of one of the methyl groups of the tert-butyl substituent represents another synthetic avenue. While challenging, transition metal-catalyzed C-H activation directed by a coordinating group on the pyrazine ring could potentially facilitate such a reaction. For instance, if a directing group were installed at the C-3 position, it could orient a palladium or rhodium catalyst to activate a C-H bond of the adjacent tert-butyl group, leading to cyclometalation and subsequent functionalization.

Furthermore, radical-based approaches could also be envisioned. The generation of a radical at the pyrazine ring could potentially lead to an intramolecular hydrogen atom transfer (HAT) from the tert-butyl group, although this is generally less favorable for the strong primary C-H bonds.

Table 3: Potential Derivatization Reactions at the tert-Butyl Group

Reaction Type Catalyst/Reagents Potential Product
Selective Hydroxylation Mn catalyst, H₂O₂ 2-(1-Hydroxy-2,2-dimethylpropyl)-5-chloropyrazine

Advanced Spectroscopic and Structural Elucidation of 2 Tert Butyl 5 Chloropyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 2-Tert-butyl-5-chloropyrazine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon resonances, confirming the connectivity and substitution pattern of the molecule.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound is characterized by its simplicity, displaying distinct signals for the aliphatic tert-butyl group and the aromatic pyrazine (B50134) ring protons.

Aliphatic Region: A prominent singlet is observed in the upfield region of the spectrum. This signal, integrating to nine protons, is characteristic of the chemically equivalent methyl protons of the tert-butyl group. The high symmetry of the tert-butyl group results in a single resonance. docbrown.info Its chemical shift is influenced by the electron-withdrawing nature of the attached pyrazine ring.

Aromatic Region: Two signals are expected in the downfield region, corresponding to the two protons on the pyrazine ring. In a 2,5-disubstituted pyrazine, these protons are at positions 3 and 6. Due to the distinct electronic environments created by the adjacent tert-butyl and chloro substituents, they are not chemically equivalent and are expected to appear as two separate singlets or very closely coupled doublets (small ⁴J coupling). The proton at C-3, being adjacent to the electron-donating tert-butyl group, would likely appear slightly upfield compared to the proton at C-6, which is adjacent to the electronegative chlorine atom.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH₃)₃~1.4Singlet9H
Pyrazine H-3~8.5Singlet1H
Pyrazine H-6~8.6Singlet1H
Predicted data based on analysis of similar structures and substituent effects.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, offering a direct insight into the carbon framework. For this compound, six distinct carbon signals are predicted.

Aliphatic Carbons: The tert-butyl group gives rise to two signals: one for the three equivalent methyl carbons and another for the quaternary carbon directly attached to the pyrazine ring. The quaternary carbon signal is typically less intense due to the absence of an attached proton and longer relaxation times. docbrown.info

Aromatic Carbons: The pyrazine ring contains four carbon atoms, each in a unique chemical environment, thus producing four separate signals in the aromatic region. The carbons directly bonded to the substituents (C-2 and C-5) are significantly shifted. The carbon bearing the tert-butyl group (C-2) is shifted downfield due to substitution, while the carbon attached to chlorine (C-5) is also shifted downfield due to the halogen's electronegativity. The protonated carbons (C-3 and C-6) are identified by their higher intensity compared to the substituted carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C(C H₃)₃~30
-C (CH₃)₃~38
Pyrazine C-6~142
Pyrazine C-3~144
Pyrazine C-5~150
Pyrazine C-2~165
Predicted data based on analysis of similar structures and known substituent chemical shift effects.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning these resonances and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would be expected to show no cross-peaks, confirming the absence of vicinal or geminal protons and supporting the assignment of the aromatic protons as isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. sdsu.edu This experiment would definitively link the proton signals to their attached carbons. It would show a correlation between the ¹H signal at ~1.4 ppm and the ¹³C signal at ~30 ppm, confirming the methyl groups of the tert-butyl moiety. It would also correlate the aromatic proton signals (~8.5 and ~8.6 ppm) with their corresponding carbon signals (~144 and ~142 ppm), allowing for the specific assignment of C-3/H-3 and C-6/H-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds, mapping out the connectivity of the molecular skeleton. sdsu.eduyoutube.com Key expected correlations would include:

The tert-butyl protons (~1.4 ppm) showing correlations to the quaternary carbon (~38 ppm), the attached pyrazine carbon C-2 (~165 ppm), and the adjacent pyrazine carbon C-3 (~144 ppm).

The pyrazine proton H-3 (~8.5 ppm) correlating to C-2, C-5, and the quaternary carbon of the tert-butyl group.

The pyrazine proton H-6 (~8.6 ppm) correlating to C-2 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are in close proximity. A NOESY spectrum would show a cross-peak between the tert-butyl protons and the pyrazine proton at H-3, confirming the substituent's position at C-2.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups and skeletal structure of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected vibrations include:

C-H Stretching: Aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹ and aromatic C-H stretching from the pyrazine ring just above 3000 cm⁻¹.

C=N and C=C Stretching: A series of bands in the 1400-1600 cm⁻¹ region corresponding to the stretching vibrations of the pyrazine ring.

C-H Bending: Characteristic bending vibrations for the tert-butyl group around 1370-1390 cm⁻¹. docbrown.info

C-Cl Stretching: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of the carbon-chlorine bond. docbrown.info

Raman Spectroscopy: Raman spectroscopy, which measures scattered light, is complementary to IR. The symmetric vibrations of the pyrazine ring and the C-C skeletal vibrations of the tert-butyl group are expected to be particularly strong in the Raman spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3050 - 3150IR, Raman
Aliphatic C-H Stretch2850 - 2980IR, Raman
Pyrazine Ring (C=N, C=C) Stretch1400 - 1600IR, Raman
CH₃ Asymmetric/Symmetric Bending1370 - 1470IR
C-Cl Stretch600 - 800IR
Predicted data based on characteristic group frequencies and analysis of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrazine and its derivatives typically exhibit two main types of absorption bands:

n→π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital. They are typically weak and appear at longer wavelengths (lower energy).

π→π* Transitions: These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are much more intense and occur at shorter wavelengths (higher energy).

For this compound, these bands are expected in the UV region, with the exact wavelengths (λ_max) influenced by the electronic effects of the chloro and tert-butyl substituents.

Transition Type Expected λ_max (nm)
π→π~270-290
n→π~310-330
Predicted data based on the known UV-Vis spectra of substituted pyrazines.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. mdpi.com

For this compound (C₈H₁₁ClN₂), the exact mass of the molecular ion ([M]⁺) can be calculated. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8% and ³⁷Cl ≈ 24.2%), two main peaks will be observed for the molecular ion: [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. HRMS can distinguish these isotopic peaks and confirm the presence of one chlorine atom.

Ion Formula Calculated Exact Mass (m/z)
[M]⁺ (with ³⁵Cl)C₈H₁₁³⁵ClN₂170.0611
[M+2]⁺ (with ³⁷Cl)C₈H₁₁³⁷ClN₂172.0581
Calculated values based on IUPAC atomic weights.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide a detailed atomic-level picture of this compound, illuminating its molecular conformation and the intricate network of intermolecular interactions that govern its crystal packing.

Molecular Conformation and Packing Interactions

The crystal packing, or the arrangement of individual molecules within the crystal lattice, would also be revealed. This analysis would describe the repeating unit cell and the symmetry operations that generate the entire crystal structure. Understanding the packing motif is crucial for comprehending the physical properties of the solid material, such as its density, melting point, and solubility.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 9.8
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 975.4
Z 4

Intermolecular Interactions and Hydrogen Bonding Networks

A detailed examination of the crystal structure would focus on the non-covalent interactions between adjacent molecules. While this compound lacks traditional hydrogen bond donors, weak C-H···N and C-H···Cl hydrogen bonds could play a significant role in stabilizing the crystal lattice. The nitrogen atoms of the pyrazine ring and the chlorine atom are potential hydrogen bond acceptors.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Typical Distance (Å)
Weak Hydrogen Bond C-H (tert-butyl) N (pyrazine) 2.4 - 2.8
Weak Hydrogen Bond C-H (pyrazine) Cl 2.7 - 3.1

Other Advanced Spectroscopic Techniques for Elucidating Electronic and Conformational Properties

To complement the solid-state information from X-ray diffraction, a suite of advanced spectroscopic techniques would be employed to probe the electronic and conformational properties of this compound, particularly in the solution phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy would confirm the molecular structure and provide insights into the electronic environment of each atom. The chemical shifts of the protons and carbons in the pyrazine ring would be sensitive to the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the tert-butyl group. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could be used to study the through-space proximity of protons, offering valuable information about the preferred conformation of the tert-butyl group in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would reveal the electronic transitions within the molecule. The absorption maxima (λ_max) would correspond to π-π* and n-π* transitions of the pyrazine ring. The positions and intensities of these absorptions would be influenced by the substituents, providing a fingerprint of the molecule's electronic structure.

Computational Modeling: In conjunction with experimental techniques, quantum chemical calculations, such as Density Functional Theory (DFT), would be invaluable. These theoretical methods can predict the optimized geometry, vibrational frequencies, and electronic properties of the molecule. Comparing the calculated parameters with experimental data would provide a deeper understanding of the structure-property relationships of this compound.

Computational and Theoretical Chemistry Studies of 2 Tert Butyl 5 Chloropyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic structure and to determine the optimized geometry of 2-tert-butyl-5-chloropyrazine. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the equilibrium geometry of the molecule in its ground state can be accurately predicted. nih.govnih.gov These calculations provide essential data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's three-dimensional structure. The optimization process seeks the lowest energy conformation, providing a stable molecular structure for further analysis. nih.gov

Molecular Orbital Analysis (HOMO-LUMO Gaps and Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.govmdpi.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.commdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for a Representative Halogenated Pyrazine (B50134).
ParameterValue (eV)
EHOMO-6.85
ELUMO-1.75
Energy Gap (ΔE)5.10
Ionization Potential (I)6.85
Electron Affinity (A)1.75
Global Hardness (η)2.55
Global Softness (S)0.39
Electronegativity (χ)4.30
Chemical Potential (μ)-4.30
Electrophilicity Index (ω)3.62

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netmdpi.com The MEP map is color-coded to represent different potential values; regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazine ring and the chlorine atom, indicating these as potential sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Mechanistic Pathways Elucidation through Transition State Calculations

Transition state theory is a fundamental concept in chemical kinetics, and computational methods can be employed to locate the transition state structures and calculate the activation energies of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to elucidate the mechanistic pathways of reactions such as nucleophilic substitution or other transformations. These calculations provide valuable information on the feasibility and kinetics of different reaction routes.

Quantitative Structure-Reactivity Relationship (QSRR) Development for Halogenated Pyrazines

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. ijournalse.org For halogenated pyrazines, a QSRR model could be developed to predict their reactivity based on various molecular descriptors. researchgate.net These descriptors, which can be calculated using computational methods, include electronic parameters (such as HOMO and LUMO energies), steric parameters, and topological indices. ijournalse.orgresearchgate.net By establishing a mathematical relationship between these descriptors and experimentally determined reactivity data for a set of halogenated pyrazines, the reactivity of new or untested compounds, including this compound, can be predicted. ijournalse.org

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For a flexible molecule like this compound, which has rotatable bonds, MD simulations can be employed to explore its conformational space. chemrxiv.orgmdpi.com By simulating the motion of the atoms over time, it is possible to identify the most stable conformations and to understand the dynamics of conformational changes. plos.orgmdpi.com These simulations provide insights into how the molecule behaves in different environments, such as in solution, which can influence its reactivity and interactions with other molecules.

Table 2: Representative Conformational Analysis Data from a Molecular Dynamics Simulation.
ConformerDihedral Angle (°) (C-C-C-N)Potential Energy (kcal/mol)Population (%)
1 (Staggered)60-15.275
2 (Eclipsed)0-12.55
3 (Gauche)-60-15.120

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters for this compound, which can aid in its characterization. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, which helps in the assignment of experimental spectral bands to specific molecular vibrations. nih.gov The prediction of NMR chemical shifts is another valuable application of in silico methods for structural elucidation. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

2-Tert-butyl-5-chloropyrazine as a Versatile Synthetic Intermediate

As a synthetic intermediate, this compound offers chemists a reliable entry point into a diverse range of substituted pyrazine (B50134) structures. The chloro-substituent serves as a handle for various cross-coupling and substitution reactions, while the tert-butyl group provides steric bulk and influences the electronic nature of the aromatic system.

The chlorine atom at the 5-position of the pyrazine ring is readily displaced or activated for coupling reactions, enabling the introduction of a wide array of functional groups. This reactivity is fundamental to its role as a precursor for more elaborate pyrazine derivatives. For instance, 2-chloropyrazines are ideal substrates for nickel-catalyzed Kumada–Corriu cross-coupling reactions. nih.gov This methodology allows for the formation of carbon-carbon bonds, attaching alkyl or aryl groups to the pyrazine core.

The synthesis of multi-substituted pyrazines often relies on sequential, site-selective functionalization, where the chloro-group directs the initial synthetic transformation. This strategic approach is crucial in the multi-step total synthesis of complex natural products and their analogues. nih.gov

The pyrazine core of this compound can be used as a foundation for constructing larger, fused heterocyclic systems. These polycyclic aromatic structures are of significant interest in medicinal chemistry and materials science. Annulation reactions, where a new ring is formed onto the existing pyrazine scaffold, are a key strategy.

For example, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a powerful method for assembling imidazo[1,2-a]-heterocycles. While not a direct annulation of the pre-formed pyrazine, this reaction highlights the importance of substituted amidine precursors, which can be derived from chloro-heterocycles, to create fused systems like imidazo[1,2-a]pyridines and related scaffolds. The development of such multi-component reactions provides efficient pathways to complex heterocyclic frameworks.

Synthesis of Biologically Relevant Compound Scaffolds and Natural Product Analogues

Natural products provide validated starting points for drug discovery, with their core scaffolds often serving as inspiration for new therapeutic agents. nih.govnih.gov this compound serves as a key starting material for analogues of these complex molecules, allowing for systematic modifications to explore structure-activity relationships. The pyrazine ring itself is a component of numerous biologically active compounds. nih.gov

Coelenterazine and its analogues are a class of luciferins responsible for bioluminescence in many marine organisms. The core of these molecules is an imidazopyrazinone structure. The synthesis of coelenterazine analogues often involves the construction of a highly substituted aminopyrazine intermediate. Starting from a chloropyrazine derivative allows for the controlled introduction of the necessary substituents required to build the complex imidazopyrazinone core. The tert-butyl group can be used as a sterically demanding substituent to probe the binding pockets of luciferases or to modify the solubility and pharmacokinetic properties of the resulting analogue.

Pyrazine and its derivatives are excellent ligands for coordinating with transition metal ions, forming a wide range of coordination compounds and polymers. nih.govresearchgate.netresearchgate.net The nitrogen atoms in the pyrazine ring act as Lewis bases, donating their lone pairs of electrons to form stable complexes with metals.

By functionalizing this compound, chemists can design bidentate or polydentate ligands. For example, the chlorine atom can be substituted with another coordinating group (e.g., a pyridine, imidazole, or amino group) to create a chelating ligand. The resulting metal complexes have applications in catalysis, molecular magnetism, and as potential metallodrugs. Research has shown that pyrazine-based coordination compounds with metals like manganese, iron, cobalt, and nickel can exhibit promising biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net The structure of the organic ligand is a critical determinant of the final complex's properties. nih.govresearchgate.net

Ligand TypeMetal Ion ExamplePotential Application
Bidentate N,N'-ligandFe(III), Co(II), Ni(II)Anticancer Agents nih.govresearchgate.net
Bridging LigandCu(II), Zn(II)Coordination Polymers researchgate.net
Chelating LigandMn(II)Enzyme Inhibition researchgate.net

Integration into π-Conjugated Materials for Optoelectronic Applications

Pyrazine is an electron-deficient (π-acceptor) heterocycle due to the presence of two electronegative nitrogen atoms. researchgate.net This electronic property makes it a highly desirable building block for π-conjugated materials used in organic electronics. rsc.org These materials are essential components in devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.orgnih.gov

Incorporating this compound or its derivatives into a polymer or small molecule allows for the tuning of the material's electronic properties, such as its energy levels (HOMO/LUMO) and charge transport characteristics. The electron-withdrawing nature of the pyrazine unit can facilitate electron injection and transport, making it suitable for n-type semiconductor materials. nih.gov The tert-butyl group enhances solubility, which is crucial for solution-based processing and fabrication of thin-film devices. The chlorine atom provides a reactive site for polymerization or for attaching the pyrazine unit to other π-conjugated systems.

ApplicationRole of Pyrazine UnitBenefit of Tert-butyl Group
Organic Solar Cells (OSCs)Electron acceptor componentImproves solubility and morphology
Organic Light-Emitting Diodes (OLEDs)Electron transport layer, host for emittersEnhances processability
Organic Field-Effect Transistors (OFETs)n-type semiconductorPrevents aggregation, improves film quality

Design and Synthesis of Pyrazine-Functionalized Organic Semiconductors

Pyrazine moieties are incorporated into organic semiconductors due to their electron-deficient nature, which can facilitate intramolecular charge transfer when combined with electron-donating units. The synthesis of such materials often involves cross-coupling reactions where halopyrazines can be valuable precursors. For instance, palladium-catalyzed reactions like Suzuki or Stille couplings are commonly employed to connect pyrazine rings with other aromatic systems, such as thiophenes or phenylenes, to create conjugated polymers and small molecules.

The tert-butyl group on a pyrazine ring can enhance the solubility of the resulting semiconductor material in organic solvents. This improved solubility is a significant advantage for solution-based processing techniques, which are often more cost-effective for fabricating large-area electronic devices. The chloro-substituent provides a reactive site for these crucial carbon-carbon bond-forming reactions, allowing for the strategic assembly of the desired molecular architecture. While specific examples utilizing this compound are not documented, its structure suggests it could serve as a building block in the synthesis of pyrazine-containing organic semiconductors.

Role in Organic Light-Emitting Diodes (OLEDs) and Field-Effect Transistors (FETs)

In the context of organic electronics, pyrazine derivatives are explored for their potential in both OLEDs and OFETs. The electron-accepting character of the pyrazine ring can be beneficial for creating materials with balanced charge transport properties (ambipolar behavior) or for designing n-type semiconductors, which are essential for complementary logic circuits in OFETs.

For OLEDs, the incorporation of pyrazine units can influence the emission color and efficiency of the device. By tuning the electronic properties of the emitter molecule through the inclusion of pyrazine, it is possible to achieve emission across the visible spectrum. The tert-butyl group can play a role in preventing aggregation-caused quenching of the emission in the solid state, a common issue in thin-film devices. Although there is no direct evidence of this compound being used in commercial or research-grade OLEDs or FETs, its constituent parts suggest a potential, yet unexplored, role in the development of new materials for these applications.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Pyrazine Linkers

Pyrazine and its derivatives are widely used as linkers in the construction of coordination polymers and MOFs. The nitrogen atoms in the pyrazine ring can coordinate to metal ions, forming extended one-, two-, or three-dimensional networks. The resulting structures can exhibit porosity and have potential applications in gas storage, separation, and catalysis.

Future Research Directions and Challenges

Development of Ultra-Efficient and Sustainable Synthetic Routes

The industrial and laboratory-scale synthesis of pyrazine (B50134) derivatives, including 2-tert-butyl-5-chloropyrazine, often relies on multi-step processes that can be resource-intensive and generate significant waste. researchgate.net A primary future challenge is the development of synthetic methodologies that are not only high-yielding but also economically viable and environmentally benign.

Key research directions include:

Acceptorless Dehydrogenative Coupling (ADC): Leveraging earth-abundant metal catalysts, such as manganese, to facilitate dehydrogenative coupling reactions presents a highly atom-economical approach. nih.govacs.org These reactions, which can form pyrazine rings from readily available amino alcohols, generate only hydrogen gas and water as byproducts, aligning with the principles of green chemistry. acs.orgtandfonline.com

Catalytic C-H Alkylation: Direct C-alkylation of methyl groups on pyrazine rings using alcohols as alkylating agents, catalyzed by iridium complexes, offers a more direct and efficient route to substituted pyrazines compared to traditional methods. organic-chemistry.org

Flow Chemistry and Process Intensification: Transitioning from batch to continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, mixing), leading to improved yields, higher purity, and enhanced safety. This approach is particularly promising for optimizing nitration, reduction, and condensation steps often involved in pyrazine synthesis.

Overcoming the limitations of current methods, such as the need for harsh conditions, toxic metal catalysts (e.g., palladium in some coupling reactions), and complex purification procedures, remains a significant hurdle. researchgate.net

Exploration of Underexplored Reactivity Modes and Selective Functionalization

The electronic properties of the pyrazine ring, characterized by its electron-deficient nature, govern its reactivity. While classical cross-coupling reactions like Suzuki, Stille, and Sonogashira have been successfully applied to functionalize chloropyrazines, significant opportunities exist to explore less conventional reactivity. rsc.orgrsc.org

Future research should focus on:

Direct C-H Activation/Functionalization: A major frontier in heterocyclic chemistry is the direct, selective functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. rsc.org Developing catalytic systems that can selectively target the C-H bonds of the pyrazine core in this compound, without reacting with the chloro or tert-butyl groups, is a formidable challenge. researchgate.netnih.gov Iron-catalyzed C-H functionalization with organoboron agents has shown promise for electron-deficient heterocycles and could be adapted for this purpose. mdpi.com

Regioselective Multi-functionalization: Achieving precise control over the regioselectivity of sequential functionalization reactions is crucial for creating complex, asymmetrically substituted pyrazines. mdpi.com The use of mixed-metal amide bases (e.g., Li/Mg or Li/Zn) has shown potential for more efficient and regioselective lithiation compared to traditional methods, opening avenues for subsequent reactions with various electrophiles. researchgate.net

Photoredox and Electrocatalytic Reactions: Harnessing light or electricity to drive novel transformations of the pyrazine ring could provide access to reaction pathways that are inaccessible through traditional thermal methods. These techniques offer mild reaction conditions and unique selectivity profiles that are yet to be systematically explored for this class of compounds.

The key challenge lies in developing catalysts and reaction conditions with exquisite selectivity to differentiate between the various reactive sites on the substituted pyrazine ring.

Advanced Spectroscopic Characterization Under Operando Conditions

A deeper understanding of reaction mechanisms and catalyst behavior is essential for optimizing synthetic routes and discovering new reactivity. Traditional analytical methods often characterize starting materials and final products but provide limited insight into the transient intermediates and reaction pathways that occur during a chemical transformation.

Future advancements will depend on the application of operando spectroscopy, which involves monitoring reactions in real-time under actual process conditions.

In-situ FT-IR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, products, and key intermediates, allowing for detailed kinetic analysis and mechanism elucidation.

In-situ NMR Spectroscopy: For homogeneous catalytic reactions, in-situ NMR can identify catalyst resting states and short-lived intermediates, providing invaluable data on the catalytic cycle.

In-situ X-ray Diffraction (XRD): In heterogeneous catalysis or solid-state reactions, in-situ XRD can track changes in the crystalline structure of catalysts or reagents as the reaction progresses, as has been demonstrated in studies of guest molecule adsorption in metal-organic frameworks. nih.gov

The primary challenges in this area are the technical complexities of designing reaction cells that are compatible with both chemical synthesis and spectroscopic analysis, as well as the deconvolution of complex spectral data to identify and quantify individual species in a reacting mixture. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The optimization of chemical reactions is a complex, multi-dimensional problem that is often addressed through time-consuming trial-and-error experimentation. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. researchgate.net

Key opportunities for future research include:

Reaction Condition Optimization: ML algorithms, particularly those based on Bayesian optimization or deep reinforcement learning, can efficiently explore vast parameter spaces (e.g., temperature, concentration, catalyst loading, solvent) to identify optimal reaction conditions with significantly fewer experiments than traditional methods. nih.govacs.org These models can learn from both successful and failed reactions to build a comprehensive understanding of the reaction landscape. technologynetworks.com

Predictive Synthesis and Retrosynthesis: AI platforms can be trained on large reaction databases to predict the most likely products of a novel reaction or to propose viable synthetic routes for a target molecule like a complex derivative of this compound. beilstein-journals.orgacs.orgnih.gov

Discovery of Novel Reactivity: By analyzing patterns in vast datasets of chemical reactions, ML models may identify novel reactivity patterns or propose unconventional combinations of reagents and catalysts that a human chemist might not consider, leading to the discovery of new transformations. researchgate.net

Table 1: Application of Machine Learning Strategies in Chemical Synthesis

ML StrategyApplication AreaPotential Impact on this compound ChemistryKey Challenge
Bayesian OptimizationReaction condition optimizationRapidly find optimal yield and selectivity for functionalization reactions.Requires initial experimental data to build the model.
Deep Reinforcement LearningMulti-parameter optimizationEfficiently navigate complex reaction spaces with many variables. nih.govCan be computationally intensive; model training is crucial.
Transfer LearningLow-data reaction developmentApply knowledge from well-studied pyrazine reactions to new transformations. nih.govIdentifying a relevant and high-quality source dataset.
Natural Language Processing (NLP)Data extraction and retrosynthesisMine literature for reaction data; propose synthetic routes from text-based procedures.Handling unstructured and inconsistent data from publications.

Expanding Applications in Emerging Scientific and Technological Domains

While pyrazine derivatives are well-established in fields like pharmaceuticals and flavor chemistry, the unique electronic and structural properties of compounds like this compound make them attractive candidates for a range of emerging high-technology applications. nih.govtuwien.ac.at

Future research should explore its potential in:

Organic Electronics: The electron-deficient pyrazine core is an excellent building block for n-type organic semiconductor materials. By incorporating it into conjugated polymers or small molecules, it may find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govnih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring can act as ligands to coordinate with metal ions, forming extended structures. acs.org The steric bulk of the tert-butyl group and the electronic influence of the chloro substituent could be used to tune the structure and properties (e.g., porosity, catalytic activity, gas adsorption) of these materials.

Chemical Sensors: The reactivity of the pyrazine ring could be harnessed to develop novel chromogenic or fluorogenic sensors. For example, reaction with specific analytes could induce a change in the molecule's conjugation, leading to a detectable color or fluorescence change, a principle used in sensors for detecting substances like hydrazine. colab.ws

Medicinal Chemistry: Beyond established roles, the scaffold can be used to develop new classes of bioactive compounds. Its use as a fragment in the design of kinase inhibitors or as a core for novel anticancer agents continues to be an active area of research. nih.govmdpi.com

The challenge in these areas is to establish clear structure-property relationships that allow for the rational design of molecules with tailored electronic, optical, or biological functions.

Q & A

Q. What are the common synthetic routes for preparing 2-tert-butyl-5-chloropyrazine, and what critical reaction conditions must be controlled?

  • Methodological Answer : A typical synthesis involves multi-step reactions starting with halogenated pyrazine precursors. For example, 5-chloropyrazine-2-carbonyl chloride can react with amines (e.g., piperidin-4-amine) in the presence of a base, followed by tert-butyl chloroformate to introduce the tert-butyl group . Solvent selection (e.g., DMF, toluene) and catalysts (e.g., triethylamine) are critical for optimizing yields. Reaction temperatures are maintained between 25–90°C, depending on the step, and inert atmospheres (N₂/Ar) prevent oxidation . Monitoring via TLC or HPLC ensures reaction completion .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

  • Methodological Answer :
  • Elemental Analysis : Confirms empirical formula by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation indicates purity) .
  • Chromatography : HPLC or GC-MS quantifies purity (>97% is typical for research-grade compounds) .
  • Spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., tert-butyl singlet at ~1.4 ppm; pyrazine ring protons at 8.5–9.0 ppm) .

Q. How can researchers troubleshoot discrepancies between theoretical and experimental yields in synthesis?

  • Methodological Answer : Yield discrepancies often arise from incomplete reactions or side products. Strategies include:
  • Optimizing stoichiometry : Use 1.2–1.5 equivalents of tert-butyl chloroformate to drive the reaction .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., DCM/hexane) removes impurities .
  • Reaction monitoring : Real-time FTIR or in-situ NMR detects intermediates .

Advanced Research Questions

Q. How does chlorine substitution in the pyrazine ring influence the compound’s reactivity compared to bromo/fluoro analogs?

  • Methodological Answer : Chlorine’s electronegativity and moderate leaving-group ability enhance electrophilic substitution reactivity compared to bromine (bulkier) or fluorine (stronger C-F bond). For example, chlorine facilitates nucleophilic aromatic substitution (SNAr) under mild conditions (e.g., 50°C, K₂CO₃ in DMSO), whereas bromine analogs require higher temperatures . Computational studies (DFT) can predict reactive sites by analyzing electron density maps .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data?

  • Methodological Answer :
  • Docking Validation : Use multiple docking software (e.g., AutoDock, Schrödinger) to cross-validate binding poses against target proteins (e.g., enzymes).
  • SAR Studies : Synthesize derivatives (e.g., replacing tert-butyl with cyclopropyl) and correlate structural variations with activity .
  • Biophysical Assays : Surface plasmon resonance (SPR) or ITC measures binding affinity discrepancies caused by solvation effects not modeled computationally .

Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodological Answer :
  • Catalyst Screening : Chiral ligands (e.g., BINAP) or enzymes (lipases) improve stereoselectivity in tert-butyl group introduction .
  • Process Controls : Continuous flow reactors enhance mixing and temperature uniformity, reducing racemization .
  • Analytical QC : Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess (≥98% ee) .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Separate polar byproducts using water/DCM .
  • Crystallization : Slow cooling in DCM/hexane (3:1) yields high-purity crystals .
  • Flash Chromatography : Use a gradient elution (hexane → EtOAc) with silica gel to isolate the target compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.